Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety via a methanone bridge. The benzo[c][1,2,5]thiadiazole group is a bicyclic aromatic system containing sulfur and nitrogen, which confers unique electronic properties and enhances binding affinity to biological targets such as kinases . This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and sulfonamide-based therapeutics, which are known for their roles in cancer and inflammation .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-11-2-4-12(5-3-11)25(22,23)13-8-20(9-13)16(21)10-1-6-14-15(7-10)19-24-18-14/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADZEHNWHWTEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core, known for its electron-accepting properties, which enhances its interaction with biological targets. It also includes a sulfonyl-substituted azetidine moiety that may contribute to its biological effects.
The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The benzo[c][1,2,5]thiadiazole core facilitates electron transfer processes that can influence cellular signaling pathways. This interaction can lead to alterations in enzyme activity and gene expression, contributing to its biological effects.
Antimicrobial Activity
Research has indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent.
- The compound's structural features enhance its ability to penetrate bacterial membranes, leading to cell lysis.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds containing the benzo[c][1,2,5]thiadiazole moiety:
- A study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) through apoptosis induction mechanisms .
- The compound's ability to inhibit specific signaling pathways involved in tumor growth has been noted, suggesting a role in cancer therapy development.
Case Study 1: Antimicrobial Screening
In a recent study, a series of benzo[c][1,2,5]thiadiazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications at the sulfonyl group significantly impacted antimicrobial efficacy .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of benzo[c][1,2,5]thiadiazole derivatives. Using MTT assays on various cancer cell lines, researchers found that specific derivatives induced cell cycle arrest and apoptosis. The findings highlighted the importance of the azetidine ring in enhancing cytotoxicity against cancer cells .
Data Summary
| Biological Activity | Target Organisms/Cell Lines | Key Findings |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, Escherichia coli | Significant inhibition observed; structure-dependent activity |
| Anticancer | HeLa, MCF-7 | Induced apoptosis; inhibited growth via specific pathways |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[c][1,2,5]thiadiazole Derivatives
Key Observations :
- Substituent Effects: The 4-fluorophenylsulfonyl group in the target compound enhances π-alkyl and hydrogen-bonding interactions compared to non-fluorinated sulfonamides (e.g., compounds in ) .
- Azetidine vs. Piperazine/Piperidine : Azetidine’s smaller ring size increases conformational rigidity, which may improve selectivity over bulkier piperazine/piperidine analogs (e.g., ) .
Physicochemical and Pharmacokinetic Properties
However, the azetidine’s polar sulfonyl group balances this by introducing hydrogen-bonding capacity.
Table 2: Physicochemical Comparison
| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 2.8 | 0 | 7 | 105.6 |
| (Benzo[c][1,2,5]oxadiazole analog) | 1.9 | 2 | 8 | 118.3 |
| TDMA | 1.5 | 1 | 3 | 52.5 |
Key Observations :
Comparison with Sulfonamide Derivatives :
- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide (6d) : Exhibits anti-inflammatory activity but lacks the rigid azetidine ring, reducing target selectivity .
- Thiazolone Derivatives () : While active against cancer, their thiazolone cores lack the benzo[c][1,2,5]thiadiazole’s π-stacking capability, limiting kinase affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
